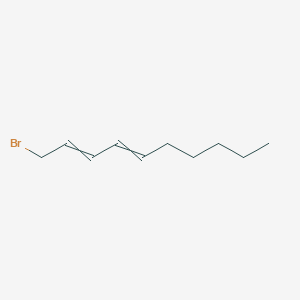
1-Bromodeca-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromodeca-2,4-diene is an organic compound characterized by a bromine atom attached to a deca-2,4-diene structure. This compound is part of the diene family, which contains two double bonds separated by a single carbon-carbon bond. The presence of the bromine atom makes it a valuable intermediate in various organic synthesis reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromodeca-2,4-diene can be synthesized through the bromination of deca-2,4-diene. This process typically involves the addition of bromine (Br2) to deca-2,4-diene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the addition and avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
化学反応の分析
Types of Reactions: 1-Bromodeca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The bromine atom can participate in electrophilic addition reactions, leading to the formation of dibromo compounds.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), resulting in the formation of alcohols or ethers.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Bromine (Br2) in solvents like CCl4 or CH2Cl2.
Substitution Reactions: Nucleophiles such as OH- or RO- in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Dibromo Compounds: Formed through electrophilic addition.
Alcohols and Ethers: Formed through substitution reactions.
Epoxides and Alkanes: Formed through oxidation and reduction reactions, respectively.
科学的研究の応用
1-Bromodeca-2,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromodeca-2,4-diene involves its reactivity as a diene and the presence of the bromine atom. The compound can undergo electrophilic addition, where the bromine atom acts as an electrophile, attacking the double bonds to form resonance-stabilized carbocations . These intermediates can then react with nucleophiles or undergo further transformations.
類似化合物との比較
1-Bromo-1,3-butadiene: Another brominated diene with similar reactivity but different structural properties.
1-Chlorodeca-2,4-diene: A chlorinated analogue with similar chemical behavior but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 1-Bromodeca-2,4-diene is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its bromine atom provides distinct reactivity compared to other halogenated dienes, making it valuable in synthetic chemistry .
特性
CAS番号 |
63240-76-6 |
|---|---|
分子式 |
C10H17Br |
分子量 |
217.15 g/mol |
IUPAC名 |
1-bromodeca-2,4-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h6-9H,2-5,10H2,1H3 |
InChIキー |
ZLTYQSNOJUUBSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC=CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


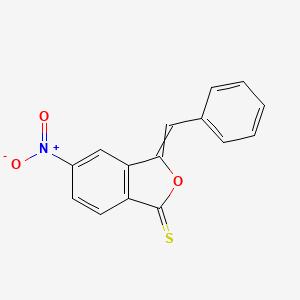

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
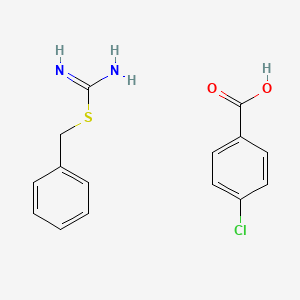
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


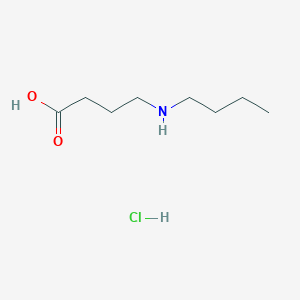

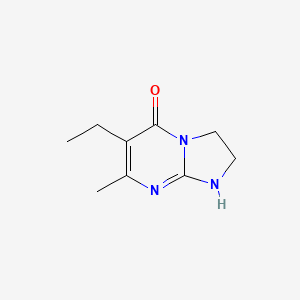
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
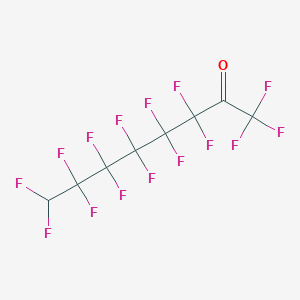

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
